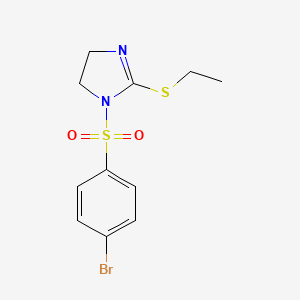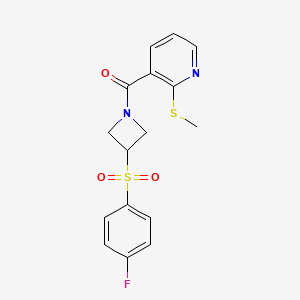
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole, also known as BESI, is a chemical compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool in the field of life sciences.
Wirkmechanismus
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole inhibits protein-protein interactions by binding to the surface of the protein and blocking the interaction site. It has been found to be a non-competitive inhibitor, meaning that it does not compete with the substrate for binding to the enzyme. 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has also been found to induce a conformational change in the protein, which further inhibits the interaction.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has been found to have various biochemical and physiological effects. It has been found to inhibit the degradation of HIF-1α, which is involved in the regulation of oxygen homeostasis. 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has been found to inhibit the replication of the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has several advantages as a tool for scientific research. It is a potent and specific inhibitor of protein-protein interactions, making it a valuable tool for studying the function of proteins. 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole is also stable and easy to handle, making it a convenient tool for laboratory experiments.
However, 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole also has some limitations. It is a small molecule inhibitor, which means that it may not be effective against larger protein complexes. Additionally, 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole may have off-target effects, meaning that it may inhibit other proteins in addition to its intended target.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole. One direction is to develop more potent and specific inhibitors of protein-protein interactions. Another direction is to study the role of 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole in regulating other cellular processes, such as autophagy and DNA repair. Additionally, 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole could be used as a tool to study the function of other proteins involved in protein-protein interactions.
Synthesemethoden
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole can be synthesized by reacting 4-bromobenzenesulfonyl chloride with 2-ethylsulfanyl-4,5-dihydroimidazole in the presence of a base such as triethylamine. The reaction yields 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole as a white solid with a melting point of 150-152°C.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has been widely used in scientific research as a tool to study the role of protein-protein interactions. It has been found to inhibit the interaction between the E2 enzyme and the RING domain of the E3 ubiquitin ligase, which is involved in the regulation of protein degradation. 1-(4-Bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole has also been used to study the function of the von Hippel-Lindau (VHL) tumor suppressor protein, which is involved in the regulation of hypoxia-inducible factor (HIF) transcription factors.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-ethylsulfanyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2S2/c1-2-17-11-13-7-8-14(11)18(15,16)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGSZDPVSIKQEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-bromophenyl)sulfonyl)-2-(ethylthio)-4,5-dihydro-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclopropylsulfonyl-4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2591381.png)

![N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2591384.png)
![7-(3,4-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591385.png)

![2-[4-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B2591393.png)

![2-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B2591395.png)

![2,3-dimethoxy-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2591397.png)
![2-{6-[(4-Chlorophenyl)sulfanyl]-3-pyridazinyl}-2-phenylacetonitrile](/img/structure/B2591398.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2591400.png)
![6-Phenylmethoxycarbonyl-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2591401.png)